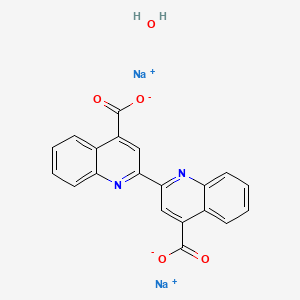
Bicinchoninic acid disodium salt hydrate
概要
説明
Bicinchoninic acid disodium salt hydrate: is a stable, water-soluble compound known for its ability to form an intense purple complex with cuprous ion (Cu⁺) in an alkaline environment. This property makes it a valuable reagent in various analytical methods, particularly for the determination of protein concentration. The compound has the empirical formula C₂₀H₁₀N₂Na₂O₄·xH₂O and a molecular weight of 388.28 (anhydrous basis) .
準備方法
Synthetic Routes and Reaction Conditions: Bicinchoninic acid disodium salt hydrate is synthesized through a series of chemical reactions involving the condensation of quinoline derivatives. The process typically involves the following steps:
Condensation Reaction: Quinoline derivatives undergo a condensation reaction in the presence of a suitable catalyst to form the bicinchoninic acid framework.
Neutralization: The resulting bicinchoninic acid is then neutralized with sodium hydroxide to form the disodium salt.
Hydration: The final step involves the hydration of the disodium salt to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required purity standards (≥98%) .
化学反応の分析
Types of Reactions: Bicinchoninic acid disodium salt hydrate primarily undergoes complexation reactions, particularly with metal ions. The most notable reaction is its interaction with cuprous ion (Cu⁺) in an alkaline environment, forming a purple complex.
Common Reagents and Conditions:
Cuprous Ion (Cu⁺): The primary reagent used in reactions involving this compound.
Alkaline Conditions: The reactions typically occur in an alkaline environment, which is essential for the formation of the purple complex.
Major Products:
科学的研究の応用
Chemistry:
Protein Quantification: Bicinchoninic acid disodium salt hydrate is widely used in biochemical assays to determine protein concentration.
Biology:
Detection of Reducing Sugars: The compound is used to monitor the levels of reducing sugars, aiding in the detection of enzymes such as chitinases.
Cellulose Analysis: It helps determine the amount of cellulose reducing ends, which is crucial in various biological studies.
Medicine:
Diagnostic Assays: this compound is employed in diagnostic assays to measure protein levels in biological samples, contributing to medical research and diagnostics.
Industry:
作用機序
The mechanism of action of bicinchoninic acid disodium salt hydrate involves the formation of a complex with cuprous ion (Cu⁺) in an alkaline environment. The compound’s bicinchoninic acid moiety chelates the cuprous ion, resulting in an intense purple complex. The amount of cuprous ion (Cu⁺) is directly proportional to the protein concentration in the sample, allowing for accurate protein quantification .
類似化合物との比較
- 2,2′-Biquinoline-4,4′-dicarboxylic acid disodium salt
- 4,4′-Dicarboxy-2,2′-biquinoline disodium salt
- Disodium 2,2′-biquinoline-4,4′-dicarboxylate
Uniqueness: Bicinchoninic acid disodium salt hydrate is unique due to its high specificity and sensitivity in forming a purple complex with cuprous ion (Cu⁺) under alkaline conditions. This property makes it particularly valuable for protein quantification, setting it apart from other similar compounds .
特性
IUPAC Name |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2Na.H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;/h1-10H,(H,23,24)(H,25,26);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVGCAYKZKOPT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















